molecular formula C13H11FN2O3 B2760230 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol CAS No. 329779-30-8

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol

Cat. No. B2760230
CAS RN: 329779-30-8
M. Wt: 262.24
InChI Key: KQPGBPZGURUYMX-UHFFFAOYSA-N
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Description

The compound “2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol” is a derivative of m-fluoronitrobenzene . It has a molecular formula of C13H11FN2O3, with an average mass of 262.236 Da .


Synthesis Analysis

The synthesis of this compound could potentially involve the nitration of 4-fluorophenol, which is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration . The nitration of aniline followed by replacement of the amino group via its diazonium derivative is a common method for preparing m-nitrophenol , which could be a step in the synthesis of this compound.


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, nitrophenols can undergo a number of reactions, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .


Physical And Chemical Properties Analysis

Nitro compounds, like this one, have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the substituent . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Safety and Hazards

Nitrophenols, which this compound is a derivative of, are known to be poisonous . Specific safety and hazard information for this compound is not available in the search results.

properties

IUPAC Name

2-[(4-fluoro-3-nitroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h1-7,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGBPZGURUYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol

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